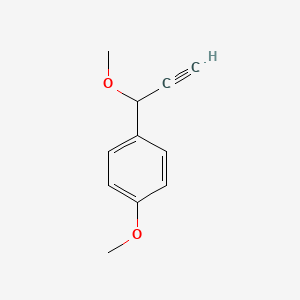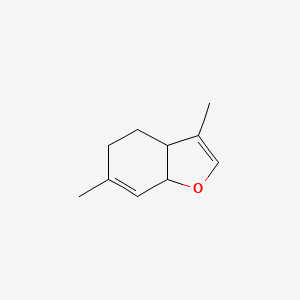
3,6-Dimethyl-3a,4,5,7a-tetrahydro-1-benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dimethyl-3a,4,5,7a-tetrahydro-1-benzofuran is an organic compound with the molecular formula C10H14O2This compound is a colorless to pale yellow solid that is soluble in organic solvents such as ethanol, dimethylformamide, and dichloromethane .
Vorbereitungsmethoden
The synthesis of 3,6-Dimethyl-3a,4,5,7a-tetrahydro-1-benzofuran typically involves multi-step reactions. One common method is through the cycloaddition reaction of dimethyl ketone. The process involves several steps, including the formation of intermediate compounds, which are then cyclized to produce the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
3,6-Dimethyl-3a,4,5,7a-tetrahydro-1-benzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles[][3].
Wissenschaftliche Forschungsanwendungen
3,6-Dimethyl-3a,4,5,7a-tetrahydro-1-benzofuran is used in various scientific research applications:
Chemistry: It serves as an important intermediate in organic synthesis, facilitating the production of more complex molecules.
Biology: The compound is used in the study of biological pathways and mechanisms due to its structural similarity to certain natural products.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3,6-Dimethyl-3a,4,5,7a-tetrahydro-1-benzofuran involves its interaction with specific molecular targets and pathways. It acts as a catalyst in various chemical reactions, facilitating the conversion of reactants to products. The compound’s structure allows it to participate in ring-opening and ring-closing reactions, which are crucial in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
3,6-Dimethyl-3a,4,5,7a-tetrahydro-1-benzofuran can be compared to other similar compounds such as:
Wine lactone: This compound shares a similar structure but differs in its stereochemistry and specific functional groups.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
194550-45-3 |
|---|---|
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
3,6-dimethyl-3a,4,5,7a-tetrahydro-1-benzofuran |
InChI |
InChI=1S/C10H14O/c1-7-3-4-9-8(2)6-11-10(9)5-7/h5-6,9-10H,3-4H2,1-2H3 |
InChI-Schlüssel |
RAWUZJJHGSOHMT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2C(CC1)C(=CO2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-Chlorophenyl)-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea](/img/structure/B12580128.png)

![5-[(2,6-Dichlorophenyl)methoxy]pyrazine-2-carboxylic acid](/img/structure/B12580132.png)
![[4-[[2-[2-(4-aminophenyl)ethyl]-4-hydroxy-2-isopropyl-6-oxo-3H-pyran-5-yl]sulfanyl]-5-tert-butyl-2-methyl-phenyl] N-ethylsulfamate](/img/structure/B12580133.png)
![Acetamide,2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12580134.png)
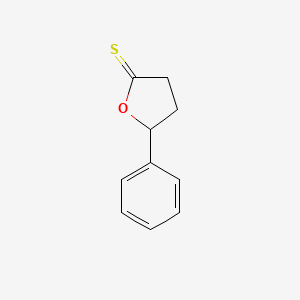
![2-{[2-(Hexanoyloxy)propanoyl]oxy}propanoic acid](/img/structure/B12580147.png)
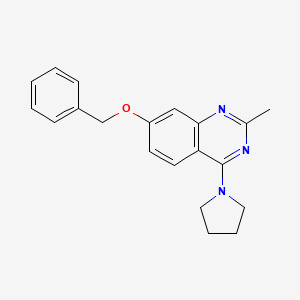
![5-(2-cyclopropylethynyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12580164.png)
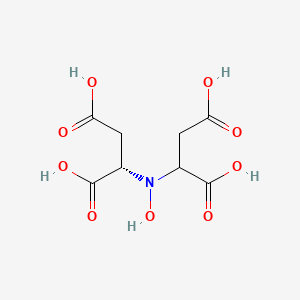
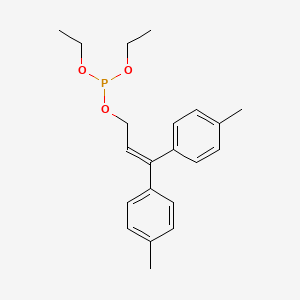
![Benzamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]-](/img/structure/B12580185.png)
![4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclopentylbenzenesulfonamide](/img/structure/B12580186.png)
